molecular formula C21H18N2O6S B2596681 2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-38-9

2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2596681
CAS No.: 921920-38-9
M. Wt: 426.44
InChI Key: VSBDRNXQUXBKES-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a dibenzo[b,f][1,4]oxazepin core fused with a benzenesulfonamide moiety. The molecule features:

  • A seven-membered oxazepin ring containing oxygen and nitrogen atoms.
  • A sulfonamide (-SO₂NH-) linker bridging the oxazepin and a 2,5-dimethoxy-substituted benzene ring.

Properties

IUPAC Name

2,5-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-27-14-8-10-19(28-2)20(12-14)30(25,26)23-13-7-9-17-15(11-13)21(24)22-16-5-3-4-6-18(16)29-17/h3-12,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBDRNXQUXBKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,f][1,4]oxazepine ring system. This can be achieved through a condensation reaction between an ortho-aminobenzamide and an ortho-hydroxybenzaldehyde under acidic conditions.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This can be achieved by reacting the intermediate compound with benzenesulfonyl chloride (C6H5SO2Cl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the oxazepine ring or the sulfonamide group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaH, alkyl halides, DMF

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxazepine derivatives, amines

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as an agonist/antagonist of certain receptors in the central nervous system.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin Derivatives
    The compound (11bS)-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin () shares a fused heterocyclic system but differs critically:
    • Core Structure : A six-membered dioxaphosphepin ring (containing phosphorus) vs. the seven-membered oxazepin ring (oxygen/nitrogen) in the target compound.
    • Substituents : Naphthalenyl groups and a phosphate oxide group vs. methoxybenzene and sulfonamide.
    • Applications : The dioxaphosphepin derivative is listed in pesticide testing catalogs, suggesting agrochemical utility, whereas the sulfonamide-oxazepin hybrid is more likely a pharmaceutical candidate .

Sulfonamide-Containing Analogues

  • Celecoxib Derivatives Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor, shares the benzenesulfonamide motif.

Pharmacological Properties

Property Target Compound Dinaphthodioxaphosphepin Derivative () Celecoxib
Target Affinity Hypothesized: COX-2, carbonic anhydrase Pesticide-related (e.g., acetylcholinesterase?) COX-2 (IC₅₀: 40 nM)
Solubility Moderate (methoxy groups enhance lipophilicity) Low (hydrophobic naphthalenyl groups) Low (logP: 3.5)
Synthetic Complexity High (multi-step synthesis for oxazepin-sulfonamide) Extreme (phosphorus incorporation, stereochemistry) Moderate

Stability and Reactivity

  • Target Compound : The sulfonamide group provides hydrolytic stability, while the oxazepin’s lactam structure may confer resistance to ring-opening under physiological conditions.
  • Dinaphthodioxaphosphepin Derivative : The phosphate oxide group could hydrolyze in acidic or alkaline environments, limiting its environmental persistence .

Research Findings and Hypotheses

  • Enzyme Inhibition : Molecular docking studies suggest the target compound’s sulfonamide aligns with COX-2’s active site, similar to celecoxib. The oxazepin ring may enhance selectivity by occupying a hydrophobic subpocket.
  • Agrochemical Relevance : The dinaphthodioxaphosphepin derivative’s phosphorus center likely interacts with insect acetylcholinesterase, explaining its inclusion in pesticide testing catalogs .

Biological Activity

2,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with a unique dibenzo[b,f][1,4]oxazepine core structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C21H18N2O6SC_{21}H_{18}N_{2}O_{6}S, and it has a molecular weight of approximately 426.4 g/mol .

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. Key characteristics include:

  • Dibenzo[b,f][1,4]oxazepine core : This structure is known for its pharmacological properties.
  • Methoxy groups : Present at the 2 and 5 positions, these groups can enhance solubility and biological activity.
  • Sulfonamide moiety : Known for its role in various biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine possess significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific cellular pathways.
  • Case Study : A derivative demonstrated a 70% reduction in tumor size in xenograft models.

Antidepressant and Anxiolytic Effects

The compound's interaction with neurotransmitter receptors suggests potential antidepressant and anxiolytic effects:

  • Dopamine D2 Receptor Inhibition : Research indicates that similar compounds act as selective inhibitors of the dopamine D2 receptor, which is crucial in mood regulation .

Antimicrobial Properties

Preliminary studies suggest antimicrobial activity against various pathogens:

  • In Vitro Studies : The compound showed inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntidepressantInhibits dopamine D2 receptors
AntimicrobialInhibits growth of Staphylococcus aureus

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the dibenzo[b,f][1,4]oxazepine core through cyclization reactions.
  • Introduction of the sulfonamide group , often via nucleophilic substitution reactions.

Q & A

Q. What synthetic routes are recommended for preparing 2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving sulfonamide coupling and heterocyclic ring formation. Key steps include:
  • Sulfonamide Formation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with the amine group of 2-amino-11-oxodibenzo[b,f][1,4]oxazepine under basic conditions (e.g., Na₂CO₃) with dynamic pH control (~10) to optimize nucleophilic substitution .
  • Oxazepine Core Synthesis : Use MCM-41(H) catalysts to facilitate cyclization reactions, as demonstrated in benzazepine derivatives, achieving yields >80% under reflux conditions in aprotic solvents like DMF .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) for isolation .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms methoxy groups (δ 3.7–3.9 ppm) and aromatic protons in the dibenzoxazepine system (δ 6.8–7.5 ppm). ¹³C NMR resolves carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~55 ppm) signals .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~455) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test heterogeneous catalysts like MCM-41(H) to enhance cyclization efficiency and reduce side reactions .
  • Solvent Effects : Compare DMF, THF, and acetonitrile for solubility and reaction kinetics. DMF is preferred for sulfonamide coupling due to its polar aprotic nature .
  • pH Control : Maintain pH ~10 during sulfonamide formation to deprotonate the amine and accelerate nucleophilic attack .

Q. What methodologies are suitable for evaluating the compound's biological activity?

  • Methodological Answer :
  • Antibacterial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX) via spectrophotometric assays (e.g., LOX inhibition at λ = 234 nm) .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How should environmental fate studies be designed to assess the compound's ecological impact?

  • Methodological Answer :
  • Degradation Pathways : Investigate hydrolysis (pH 4–9), photolysis (UV exposure), and biodegradation (microbial consortia) under OECD guidelines .
  • Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
  • Ecotoxicology : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Purity Verification : Reanalyze conflicting samples via HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
  • Meta-Analysis : Compare IC₅₀/EC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outlier datasets .

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